molecular formula C6H10N4O2 B6168072 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine CAS No. 1600132-75-9

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B6168072
CAS No.: 1600132-75-9
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a nitro group and an amine group in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine typically involves the nitration of a pyrazole derivative followed by amination. One common method involves the nitration of 1H-pyrazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitro-1H-pyrazole is then reacted with 2-bromo-1-propanamine under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors for nitration and amination reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 1-(3-amino-1H-pyrazol-1-yl)propan-2-amine.

    Reduction: 1-(3-amino-1H-pyrazol-1-yl)propan-2-amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and an amine group allows for a wide range of chemical modifications and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine involves the reaction of 3-nitro-1H-pyrazole with 2-bromo-1-propanamine followed by reduction of the nitro group to an amine group using hydrogen gas and palladium on carbon catalyst.", "Starting Materials": ["3-nitro-1H-pyrazole", "2-bromo-1-propanamine", "hydrogen gas", "palladium on carbon catalyst"], "Reaction": ["Step 1: 3-nitro-1H-pyrazole is reacted with 2-bromo-1-propanamine in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide to yield 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine.", "Step 2: The nitro group in 1-(3-nitro-1H-pyrazol-1-yl)propan-2-amine is reduced to an amine group using hydrogen gas and palladium on carbon catalyst in a solvent such as ethanol or methanol to yield 1-(3-amino-1H-pyrazol-1-yl)propan-2-amine."] }

CAS No.

1600132-75-9

Molecular Formula

C6H10N4O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.